molecular formula C8H14F3NO4S B13912552 3-((Ethylsulfonyl)methyl)azetidine tfa

3-((Ethylsulfonyl)methyl)azetidine tfa

Cat. No.: B13912552
M. Wt: 277.26 g/mol
InChI Key: FYEYNRLEDFFPQW-UHFFFAOYSA-N
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Description

3-((Ethylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H14F3NO4S It is known for its unique structure, which includes an azetidine ring, an ethylsulfonyl group, and a trifluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((Ethylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

Scientific Research Applications

3-((Ethylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((ethylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can participate in various chemical reactions, while the azetidine ring provides a unique structural framework that can influence the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-((Methylsulfonyl)methyl)azetidine
  • 3-((Propylsulfonyl)methyl)azetidine
  • 3-((Butylsulfonyl)methyl)azetidine

Uniqueness

The ethylsulfonyl group also provides a balance between hydrophobic and hydrophilic properties, making it versatile for various chemical and biological studies .

Properties

Molecular Formula

C8H14F3NO4S

Molecular Weight

277.26 g/mol

IUPAC Name

3-(ethylsulfonylmethyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13NO2S.C2HF3O2/c1-2-10(8,9)5-6-3-7-4-6;3-2(4,5)1(6)7/h6-7H,2-5H2,1H3;(H,6,7)

InChI Key

FYEYNRLEDFFPQW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1CNC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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